1,2-Ethanediamine, N,N-diethyl-N'-(4,5-dimethoxy-2-nitrophenyl)-
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Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- is a complex organic compound with a unique structure that includes both ethylenediamine and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- typically involves the reaction of 1,2-ethanediamine with diethylamine and 4,5-dimethoxy-2-nitrobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler analog without the nitrophenyl group.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Another related compound with different substituents.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-(4,5-dimethoxy-2-nitrophenyl)- is unique due to the presence of the 4,5-dimethoxy-2-nitrophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
53493-59-7 |
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Molecular Formula |
C14H23N3O4 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(4,5-dimethoxy-2-nitrophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C14H23N3O4/c1-5-16(6-2)8-7-15-11-9-13(20-3)14(21-4)10-12(11)17(18)19/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
NLXRFJIVNUJGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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